Antitumor photosensitizer-3
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Overview
Description
Antitumor photosensitizer-3 is a novel compound designed to enhance systemic antitumor immunity through photodynamic therapy. This compound is particularly effective in inducing pyroptotic immunogenic cell death, which is a promising pathway for cancer immunotherapy . The unique design of this photosensitizer allows it to target and destroy cancer cells while minimizing damage to surrounding healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-3 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety . The reaction conditions typically include:
Solvent: Organic solvents such as dichloromethane or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalysts: Acid or base catalysts depending on the specific reaction steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antitumor photosensitizer-3 undergoes several types of chemical reactions, including:
Oxidation: Interaction with reactive oxygen species to generate cytotoxic effects.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Possible substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or singlet oxygen under light irradiation.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated solvents and nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the photosensitizer, which may exhibit different photodynamic properties.
Scientific Research Applications
Antitumor photosensitizer-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photodynamic reactions and mechanisms.
Biology: Investigated for its ability to induce cell death in cancer cells through photodynamic therapy.
Medicine: Applied in clinical trials for cancer treatment, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of new photodynamic therapy protocols and devices.
Mechanism of Action
The mechanism of action of Antitumor photosensitizer-3 involves the following steps :
Activation: Upon light irradiation, the photosensitizer absorbs light energy and transitions to an excited state.
Reactive Oxygen Species Generation: The excited photosensitizer interacts with molecular oxygen to produce reactive oxygen species.
Cell Death Induction: Reactive oxygen species cause oxidative damage to cellular components, leading to pyroptotic immunogenic cell death.
Immune Response Activation: The dying tumor cells release tumor-associated antigens, which activate the immune system and enhance antitumor immunity.
Comparison with Similar Compounds
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial activity.
Porphyrin Photosensitizers: Widely used in photodynamic therapy but have limitations in light penetration and energy capture.
Organic Antimicrobial Photosensitizers: Used for antimicrobial phototherapy and have similar mechanisms of action.
Uniqueness: Antitumor photosensitizer-3 stands out due to its ability to induce pyroptotic immunogenic cell death, which is a novel and highly effective pathway for cancer immunotherapy. Its design allows for prolonged circulation, long-lasting imaging, and persistent photodynamic therapy, making it a promising candidate for enhancing systemic antitumor immunity .
Properties
Molecular Formula |
C48H34N4O4 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |
InChI |
InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |
InChI Key |
FITMQCVSOCTXNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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